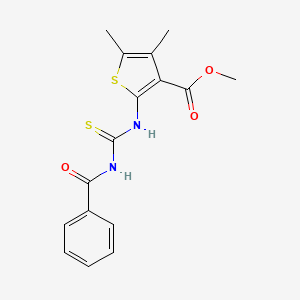

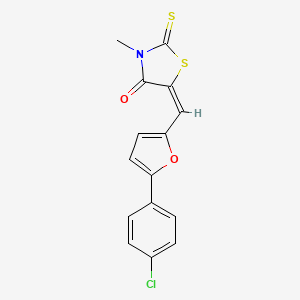

![molecular formula C24H19N3O2 B2633075 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901268-82-4](/img/structure/B2633075.png)

3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazoloquinoline derivatives often involves multicomponent reactions, catalysis, and specific conditions to achieve the desired structure. Quinoline synthesis often involves reactions like Friedländer Synthesis and others .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using techniques like single-crystal X-ray diffraction . The structure often involves complex ring systems and various functional groups .Chemical Reactions Analysis

These compounds can undergo a wide range of chemical reactions due to their structural complexity. For example, Suzuki–Miyaura coupling is a common reaction involving organoboron reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be quite diverse due to the variety of functional groups and structural features they can possess .Applications De Recherche Scientifique

Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds like quinolines and quinoxalines play a crucial role in medicinal chemistry. They are foundational structures for developing novel drugs due to their broad spectrum of biological activities. These compounds have been studied for their potential in treating diseases, including cancer, bacterial and fungal infections, and chronic conditions. Their versatility allows for the creation of new therapeutic agents with significant medicinal value (Pereira et al., 2015).

Optoelectronic Applications

Functionalized quinazolines and pyrimidines have been identified as crucial for developing optoelectronic materials. These compounds contribute to the advancement of electronic devices, luminescent elements, and photoelectric conversion elements due to their electroluminescent properties. Their incorporation into π-extended conjugated systems is valuable for creating novel materials for organic light-emitting diodes (OLEDs) and other optoelectronic applications (Lipunova et al., 2018).

Corrosion Inhibition

Quinoline derivatives, including those with polar substituents, have been explored for their anticorrosive properties. They show effectiveness against metallic corrosion by forming stable chelating complexes with surface metallic atoms, making them valuable in corrosion inhibition (Verma et al., 2020).

Synthetic Methods and Biological Activities

Synthesis and pharmacological activities of heterocyclic compounds like quinoline, pyrazole, and their derivatives have been extensively reviewed. These compounds exhibit a wide range of biological activities, including antineoplastic, antimalarial, and antimicrobial properties. The ongoing research and development of these compounds underscore their potential as leads in synthetic medicinal chemistry (Ingle et al., 2012).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions for research on these compounds could involve further exploration of their synthesis, properties, and potential applications. This could include the development of new synthetic methods, the discovery of new reactions, and the investigation of their potential uses in various fields .

Propriétés

IUPAC Name |

3-(3,4-dimethoxyphenyl)-1-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O2/c1-28-21-13-12-16(14-22(21)29-2)23-19-15-25-20-11-7-6-10-18(20)24(19)27(26-23)17-8-4-3-5-9-17/h3-15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKGWZGLQLDSZRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

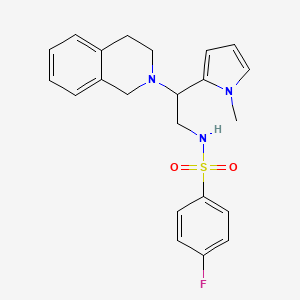

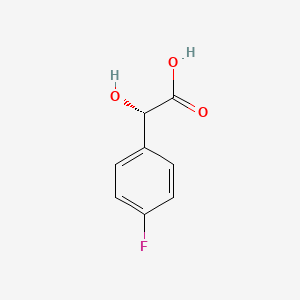

![2-(2-Ethoxyethyl)-6-(2-fluorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2632993.png)

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-cyanophenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2632995.png)

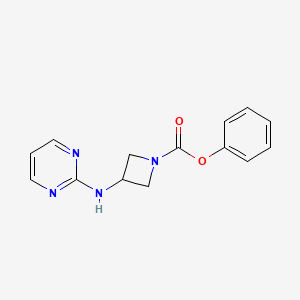

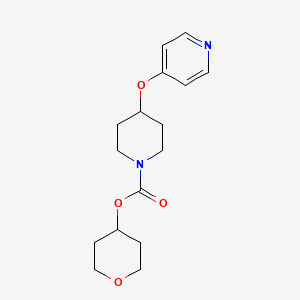

![3-cyano-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2633010.png)

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(3-methoxyphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2633012.png)

![N'-(1,3-Benzodioxol-5-yl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2633013.png)

![N-(sec-butyl)-1-{5-[(4-cyanobenzoyl)amino]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2633015.png)